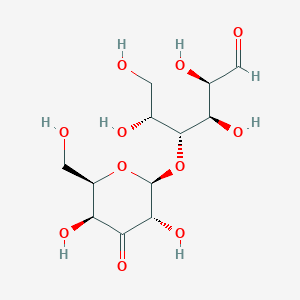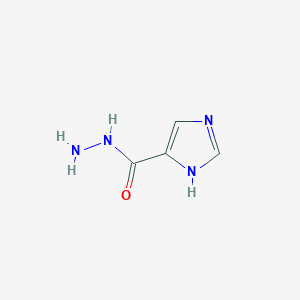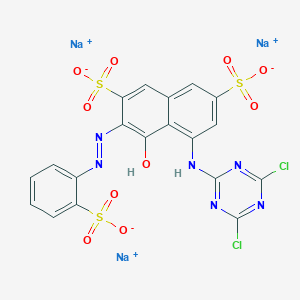
2-(1H-imidazol-5-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(1H-imidazol-5-yl)pyridine” is an organic compound that belongs to the class of phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . The current literature provides much information about the synthesis, functionalization, and physicochemical characteristics of imidazole .Molecular Structure Analysis
Novel iron (II) coordination compounds containing a ligand 2,6-bis (1 H -imidazol-2-yl)pyridine (L), having such a composition as [FeL 2 ]SO 4 ·0.5H 2 O, [FeL 2 ]Br 2 ·H 2 O, [FeL 2 ] (ReO 4) 2, [FeL 2 ]B 10 H 10 ∙H 2 O, [FeL 2 ]B 12 H 12 ∙1.5H 2 O had been synthesized and studied .Chemical Reactions Analysis
The reaction of pyridine-2,6-dicarbaldehyde with hexane-3,4-dione and ammonium acetate affords 2,6-bis (4,5-diethyl-1 H -imidazol-2-yl)pyridine (L) which was used as ligand in the synthesis of iron (ii) chloride complex [FeL 2 ]Cl 2 •H 2 O .Physical And Chemical Properties Analysis
The compound appears as a colorless or light yellow crystal or powder solid . It is soluble in ethanol and Ether solvents, and slightly soluble in water . The melting point is about 135-138 degrees Celsius .Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(1H-imidazol-5-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-4-10-7(3-1)8-5-9-6-11-8/h1-6H,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHQCRZKQHDXIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-imidazol-5-yl)pyridine | |
CAS RN |
16576-78-6 |
Source


|
| Record name | 2-(1H-imidazol-4-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




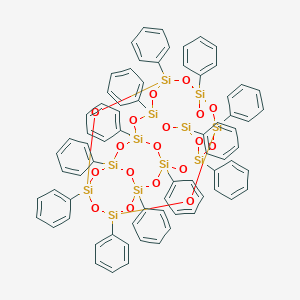
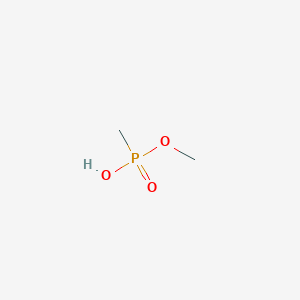
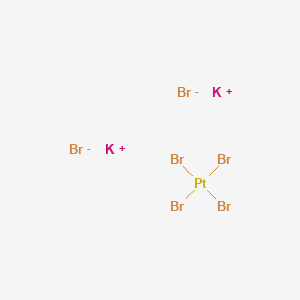
![m-[(p-Aminophenyl)azo]benzenesulphonic acid](/img/structure/B93749.png)

